

Technical Guide: Natural Sources and Isolation of (+)-Corypalmine

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Compound of Interest

Compound Name: Corypalmine

CAS No.: 6018-40-2

Cat. No.: B190839

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Executive Summary

Target Analyte: (+)-**Corypalmine** Chemical Class: Tetrahydroprotoberberine Alkaloid Primary Biological Source: Corydalis yanhusuo (Rhizoma Corydalis) CAS Registry Number: 6018-40-2 (General), 123040-90-2 (Specific to (+)-enantiomer) Molecular Formula:

Molecular Weight: 341.4 g/mol [1]

This technical guide details the botanical provenance, biosynthetic origin, and isolation methodologies for (+)-**Corypalmine**. Unlike its levorotatory counterpart (-)-**corypalmine**, the dextrorotatory (+)-enantiomer is a specific quality marker in Corydalis yanhusuo, a pharmacologically potent tuber used in analgesic and cardiovascular therapeutics. This document provides researchers with self-validating protocols for extraction and purification, grounded in recent phytochemical optimization studies.

Botanical Sources and Taxonomy

While the genus Corydalis (Papaveraceae) is the primary reservoir for protoberberine alkaloids, the stereochemical specificity of (+)-**Corypalmine** restricts the viable industrial sources.

Primary Source: Corydalis yanhusuo

Corydalis yanhusuo W.T.[2][3][4][5][6] Wang (often referred to as Rhizoma Corydalis or Yan Hu Suo) is the definitive source for high-yield isolation of the (+)-enantiomer.

- Part Used: Dried Tuber.[2][7]
- Abundance: (+)-**Corypalmine** constitutes approximately 2.37% of the total alkaloid fraction in optimized extracts [1].[4]
- Co-occurring Alkaloids: Tetrahydropalmatine (THP), glaucine, protopine, and dehydrocorydaline.

Secondary Sources

- *Corydalis solida*: Contains **corypalmine**, though enantiomeric ratios vary by chemotype.
- *Pseudofumaria lutea*: Reported to contain the alkaloid, often in complex mixtures with **isocorypalmine**.
- *Stephaniaspp.*[2][3] (Menispermaceae): often rich in (-)-**corypalmine** (also known as tetrahydrojatrorrhizine), requiring chiral separation if used as a source for the (+) form.

Research Note: For drug development focusing on (+)-**Corypalmine**, *C. yanhusuo* is the preferred starting material due to the natural abundance of the (R)-configuration, minimizing the need for chiral resolution steps [2].

Biosynthetic Pathway[8][9][10][11][12]

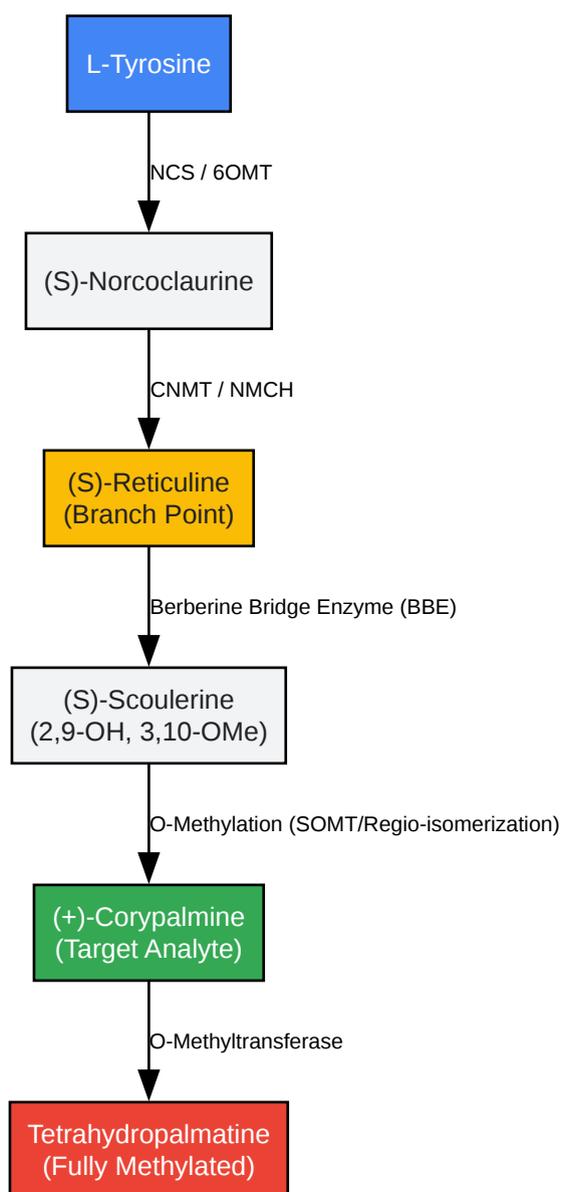
(+)-**Corypalmine** is biosynthesized via the benzyloquinoline alkaloid (BIA) pathway. The stereochemistry is established early in the pathway at the formation of reticuline.

Pathway Mechanics

- Precursor Formation: Two units of tyrosine condense to form (S)-norcoclaurine, which is methylated to (S)-reticuline.
- Berberine Bridge: The Berberine Bridge Enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine.[8]
- Methylation: (S)-Scoulerine (2,9-dihydroxy-3,10-dimethoxy) undergoes regio-specific O-methylation.

- Scoulerine 9-O-methyltransferase (SOMT) typically converts Scoulerine to Tetrahydrocolumbamine.
- Isomerization and specific methylation patterns lead to **Corypalmine** (3-hydroxy-2,9,10-trimethoxy).
- Stereochemical Inversion: The presence of (R)-(+)-**Corypalmine** in *C. yanhusuo* suggests either a specific enzymatic branch handling (R)-reticuline or a downstream racemization/inversion event, as the BIA backbone is typically (S) in early stages.

Pathway Visualization



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Figure 1: Biosynthetic progression from Tyrosine to (+)-**Corypalmine** within the benzyloquinoline alkaloid pathway.

Extraction and Isolation Protocol

This protocol is designed for the isolation of (+)-**Corypalmine** from *Corydalis yanhusuo* tubers, utilizing a pH-modulated reflux extraction followed by macroporous resin enrichment.^{[4][5]} This method yields a purity suitable for analytical standards or pharmacological screening.

Materials & Reagents^[5]

- Plant Material: Dried *C. yanhusuo* tubers (pulverized to 50 mesh).
- Solvents: Ethanol (95%, 70%), Ammonia solution (25%), Hydrochloric acid (5%), Distilled water.
- Stationary Phase: NKA-9 Macroporous Adsorption Resin (non-polar polystyrene).

Step-by-Step Methodology

Phase 1: Alkaloid Extraction

- Preparation: Weigh 500 g of *C. yanhusuo* powder.
- Basification: Prepare 70% Ethanol adjusted to pH 10 using diluted ammonia. This ensures alkaloids are in their free base form, increasing solubility in organic solvents.
- Reflux: Add 10 L of the basic ethanol solution (20:1 solvent-to-solid ratio) to the powder.
- Heating: Reflux at 80°C for 60 minutes.
- Filtration & Repeat: Filter the extract. Repeat the reflux step once more with fresh solvent. Combine filtrates.
- Concentration: Evaporate ethanol under reduced pressure (rotary evaporator) to yield a crude alkaloid residue. Re-suspend in distilled water (0.5 g drug equivalent/mL).

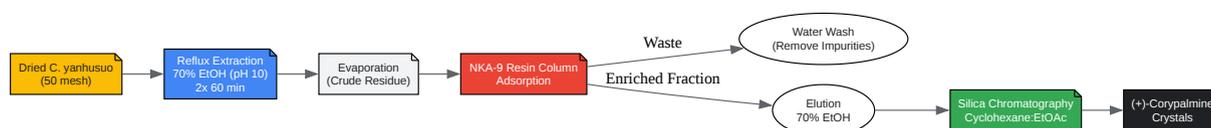
Phase 2: Resin Enrichment (NKA-9)

- Resin Pre-treatment: Soak NKA-9 resin in 95% ethanol for 24 hours, wash with water, then cycle through 5% HCl and 5% NaOH to remove monomers/porogenic agents. Wash until neutral.[5]
- Loading: Load the aqueous crude extract onto the resin column at a flow rate of 2 BV/h (Bed Volumes per hour).
- Washing: Elute with 5 BV of distilled water to remove sugars, proteins, and polar impurities. Discard this fraction.
- Elution: Elute the target alkaloids with 12 BV of 70% Ethanol at 1.5 BV/h.
- Collection: Collect the ethanolic eluate. This fraction contains the total alkaloid content, enriched in (+)-**Corypalmine** (~2.37% of fraction) [1].[4][5]

Phase 3: Purification (Flash Chromatography)

- Column: Silica gel (200-300 mesh).
- Mobile Phase: Gradient elution using Cyclohexane : Ethyl Acetate : Diethylamine (starting 10:1:0.1).
- Monitoring: Monitor fractions via TLC or HPLC. (+)-**Corypalmine** typically elutes between Tetrahydropalmatine and Protopine.
- Crystallization: Recrystallize positive fractions from hot methanol.

Experimental Workflow Visualization



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Figure 2: Optimized extraction and purification workflow for (+)-**Corypalmine** from *Corydalis yanhusuo*.^[4]

Analytical Characterization

To validate the identity of the isolated (+)-**Corypalmine**, compare spectral data against the following standard values.

Parameter	Specification	Notes
Appearance	White to pale yellow crystalline powder	
Melting Point	148–149 °C	Distinct from (-)-isomer (approx 146°C)
Optical Rotation		() . Critical for distinguishing (+) from (-).
MS (ESI)	342.2	Molecular ion peak
¹ H NMR	6.68 (1H, s), 6.63 (1H, s)	Characteristic aromatic protons of the isoquinoline core

Quality Control Check: Ensure the absence of Tetrahydropalmatine (THP) by checking for the absence of the 2-OMe signal if using NMR, or via retention time separation in HPLC. THP is the fully methylated analog and a common co-eluting impurity.

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